![molecular formula C15H18FN5O B3011589 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine CAS No. 2380077-39-2](/img/structure/B3011589.png)
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine, commonly known as ETP-46464, is a novel small molecule inhibitor that has attracted significant interest in the scientific community due to its potential therapeutic applications. ETP-46464 is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
作用机制
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine inhibitors, such as ETP-46464, work by blocking the activity of the 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine enzyme, which is involved in DNA repair mechanisms. By inhibiting 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine, ETP-46464 prevents cancer cells from repairing DNA damage, leading to cell death. ETP-46464 has also been shown to enhance the efficacy of chemotherapy and radiation therapy by preventing cancer cells from repairing DNA damage caused by these treatments.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have potent inhibitory activity against 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine, with an IC50 value of 0.4 nM. ETP-46464 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In preclinical studies, ETP-46464 has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy and radiation therapy.
实验室实验的优点和局限性
One advantage of using ETP-46464 in lab experiments is its potent inhibitory activity against 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine, which makes it a useful tool for studying DNA repair mechanisms. However, one limitation of using ETP-46464 is its high cost, which may limit its availability for some researchers.
未来方向
There are several future directions for the research and development of ETP-46464. One area of interest is the development of combination therapies that include ETP-46464 and other 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine inhibitors, as well as chemotherapy and radiation therapy. Another area of interest is the development of biomarkers that can predict which patients are most likely to benefit from 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine inhibitor therapy. Finally, there is interest in the development of second-generation 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine inhibitors that have improved efficacy and reduced toxicity compared to current inhibitors, such as ETP-46464.
合成方法
The synthesis of ETP-46464 is a multi-step process that involves the coupling of two key intermediates, 2-chloro-5-fluoropyrimidine and 4-(5-ethylpyrimidin-2-yl)oxypiperidine. The reaction is carried out in the presence of a palladium catalyst and a base, under carefully controlled conditions. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
ETP-46464 has been extensively studied for its potential therapeutic applications in cancer treatment. 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine inhibitors, such as ETP-46464, have been shown to selectively target cancer cells that have defects in DNA repair mechanisms, such as those with BRCA mutations. ETP-46464 has been shown to be effective in preclinical studies against a range of tumor types, including breast, ovarian, and lung cancers.
属性
IUPAC Name |
2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-2-11-7-19-15(20-8-11)22-13-3-5-21(6-4-13)14-17-9-12(16)10-18-14/h7-10,13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMFQQHFQRZRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。